molecular formula C11H11ClO3 B8372782 6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid

6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid

Cat. No. B8372782
M. Wt: 226.65 g/mol
InChI Key: MDDQWWRSRBQTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210663

Procedure details

6-chloro-3,4-dihydro-2H-1-benzpyran-4-ylidene-acetic acid methyl ester (2.0 g.) was reduced with hydrogen using a 10% Pd-charcoal catalyst (0.20 g.) by stirring at 25° C. in ethyl acetate for 4 hours. The reduction product, 6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid methyl ester (1.0 g.), was heated for 3 days at reflux temperature with potassium hydroxide (2.4 g.) in 25 ml. water. The solution was acidified and extracted with chloroform. Recrystallization from cyclohexane gave 6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid (650 mg. 60%), m.p. 115°-117° C.
Name
6-chloro-3,4-dihydro-2H-1-benzpyran-4-ylidene-acetic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Four
Name
Pd charcoal
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH:4]=[C:5]1[C:10]2[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH2:6]1.[H][H].COC(=O)CC1C2C=C(Cl)C=CC=2OCC1.[OH-].[K+]>[Pd].C.C(OCC)(=O)C.O>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]2[O:8][CH2:7][CH2:6][CH:5]([CH2:4][C:3]([OH:16])=[O:2])[C:10]=2[CH:11]=1 |f:3.4,5.6|

Inputs

Step One
Name
6-chloro-3,4-dihydro-2H-1-benzpyran-4-ylidene-acetic acid methyl ester
Quantity
2 g
Type
reactant
Smiles
COC(C=C1CCOC2=C1C=C(C=C2)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
6-chloro-3,4-dihydro-2H-1-benzopyran-4-acetic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(CC1CCOC2=C1C=C(C=C2)Cl)=O
Step Four
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Pd charcoal
Quantity
0.2 g
Type
catalyst
Smiles
[Pd].C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCO2)CC(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.